molecular formula C17H17N3S2 B2658614 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole CAS No. 1226428-23-4

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole

Cat. No.: B2658614
CAS No.: 1226428-23-4
M. Wt: 327.46
InChI Key: JLHDFZDNKVBKKG-UHFFFAOYSA-N
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Description

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a 6-propylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole with 6-propylpyrimidin-4-ylthiol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the 6-propylpyrimidin-4-ylthio group but shares the thiazole core.

    4-((6-Propylpyrimidin-4-yl)thio)methylthiazole: Similar structure but without the phenyl group.

Uniqueness

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole is unique due to the presence of both the phenyl and 6-propylpyrimidin-4-ylthio groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .

Biological Activity

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole is a heterocyclic compound featuring a thiazole core, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structural components, including a phenyl group and a 6-propylpyrimidin-4-ylthio moiety. Research indicates that derivatives of thiazole, including this compound, exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C17H17N3S2C_{17}H_{17}N_{3}S_{2}, with a molecular weight of 327.5 g/mol. The compound's structure allows for various interactions at the molecular level, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC17H17N3S2C_{17}H_{17}N_{3}S_{2}
Molecular Weight327.5 g/mol
CAS Number1226428-23-4

Antimicrobial Properties

Research has indicated that thiazole derivatives possess significant antimicrobial activity. A study reported that compounds structurally similar to this compound were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 μg/mL, which were generally lower than the reference drug chloramphenicol (MIC 25–50 μg/mL) .

Case Study: Antimicrobial Efficacy
In a comparative study, derivatives were evaluated for their activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited promising antibacterial effects, particularly against E. faecalis, with an MIC of 100 μg/mL .

Antifungal Activity

The antifungal properties of thiazole derivatives have also been explored. Compounds similar to the target molecule demonstrated notable activity against Candida albicans, with pMIC values ranging from 3.92 to 4.01 mM. However, their efficacy was still less than that of established antifungal agents like fluconazole .

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. The thiazole ring can modulate enzyme activity, potentially leading to inhibition or activation of metabolic processes relevant to microbial growth and inflammation.

Comparison with Similar Compounds

Comparative studies highlight the uniqueness of this compound in relation to other thiazole derivatives:

CompoundAntimicrobial ActivityStructure Feature
2-Phenylthiazole ModerateLacks the pyrimidine-thio group
4-((6-propylpyrimidin-4-yl)thio)methylthiazole Lower than target compoundLacks the phenyl group
Target Compound: this compound High potentialContains both phenyl and pyrimidine-thio groups

Properties

IUPAC Name

2-phenyl-4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-2-6-14-9-16(19-12-18-14)21-10-15-11-22-17(20-15)13-7-4-3-5-8-13/h3-5,7-9,11-12H,2,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDFZDNKVBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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